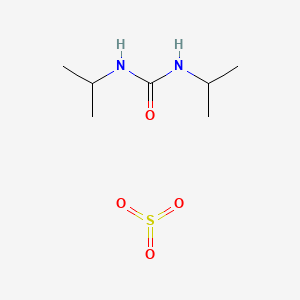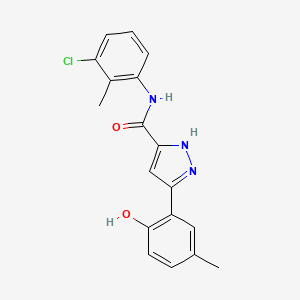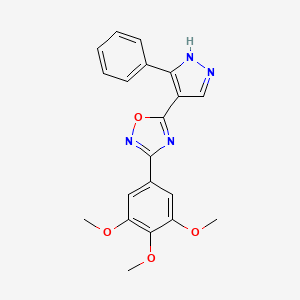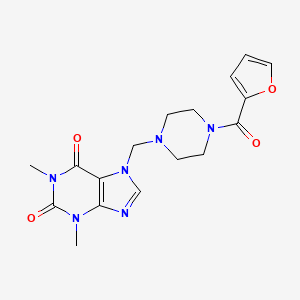![molecular formula C16H18O8 B14100168 (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol CAS No. 39015-63-9](/img/structure/B14100168.png)
(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol is a compound that belongs to the class of glycosylated naphthalenediols. This compound is characterized by the presence of a beta-D-glucopyranosyl group attached to the naphthalenediol structure. It is known for its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol typically involves the glycosylation of 1,5-naphthalenediol with a suitable glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide as the glycosyl donor in the presence of a Lewis acid catalyst such as silver triflate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthalenediol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-naphthalenediol derivatives.
Substitution: Formation of glucopyranosyl-substituted derivatives.
科学研究应用
4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical products.
作用机制
The mechanism of action of 4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol involves its interaction with specific molecular targets and pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, allowing it to effectively interact with enzymes and receptors. The naphthalenediol moiety can undergo redox reactions, contributing to its antioxidant activity. Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress .
相似化合物的比较
Similar Compounds
4-(beta-D-Glucopyranosyloxy)benzoic acid: A phenolic glucoside with similar glycosylation but different aromatic core.
2-(beta-D-Glucopyranosyloxy)-4-methoxy cinnamic acid: Another glucopyranosylated compound with a cinnamic acid core.
Uniqueness
4-(beta-D-Glucopyranosyloxy)-1,5-naphthalenediol is unique due to its naphthalenediol core, which imparts distinct redox properties and biological activities compared to other glycosylated compounds. Its dual hydroxyl groups on the naphthalene ring allow for diverse chemical modifications and interactions with biological targets.
属性
CAS 编号 |
39015-63-9 |
|---|---|
分子式 |
C16H18O8 |
分子量 |
338.31 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-(4,8-dihydroxynaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O8/c17-6-11-13(20)14(21)15(22)16(24-11)23-10-5-4-8(18)7-2-1-3-9(19)12(7)10/h1-5,11,13-22H,6H2/t11-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
LASMTIIWUCJLEH-YMILTQATSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)OC3C(C(C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14100094.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100098.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100125.png)


![3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100141.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14100149.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100160.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100175.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14100178.png)

![7-(4-fluorophenyl)-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14100192.png)
